(2S)-2-[[(2R)-2-Acetamido-3-naphthalen-2-ylpropanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide, also known as MCL0020, is a potent and selective antagonist of the melanocortin-4 receptor (MC4R) [, , , , , ]. It plays a crucial role in scientific research, particularly in understanding the physiological roles of MC4R in energy balance, food intake regulation, and related metabolic processes [, , , , , , ].
MCL0020 was synthesized as part of a library screening aimed at identifying potent ligands for melanocortin receptors. It is classified as a small molecule antagonist of the melanocortin 4 receptor, specifically targeting the inverse agonist activity at this receptor. The compound has been evaluated alongside other compounds such as ML00253764 and Ipsen 5i for comparative analysis in various assays .
The synthesis of MCL0020 involved a simultaneous multiple-peptide synthesis approach, which allows for the generation of diverse peptide libraries. This method enables the rapid production of numerous variants to identify those with desired biological activities. The initial screening utilized a mixture-based positional scanning library containing over 12 million tetrapeptides, from which MCL0020 was derived as a candidate with significant antagonist potency at the melanocortin 4 receptor .
The synthetic process included:
Following synthesis, compounds were screened for their ability to displace radiolabeled ligands from the receptor, leading to the identification of MCL0020 as a notable antagonist .
MCL0020 primarily engages in competitive binding reactions with the melanocortin 4 receptor. In ligand-binding assays, it demonstrated effective displacement of radiolabeled NDP-MSH (a known agonist) from the receptor, indicating its role as an antagonist. The compound's efficacy was assessed through various concentrations, revealing its potency in inhibiting receptor activation by endogenous ligands .
The mechanism by which MCL0020 exerts its effects involves direct interaction with the melanocortin 4 receptor, leading to inhibition of downstream signaling pathways typically activated by agonists. Specifically, it acts as an inverse agonist, reducing basal activity levels of the receptor and thereby modulating physiological responses associated with appetite and metabolism.
Experimental data indicate that treatment with MCL0020 results in decreased intracellular cyclic adenosine monophosphate levels in cells expressing the melanocortin 4 receptor, further supporting its role in antagonizing receptor activity .
While specific physical properties such as melting point or solubility have not been detailed in the literature reviewed, MCL0020 is typically characterized by:
Chemical properties include its stability under physiological conditions and reactivity towards biological targets within cellular environments .
MCL0020 has potential applications in various fields of biomedical research:
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2